molecular formula C10H18N2O3 B1679181 Val-pro CAS No. 20488-27-1

Val-pro

Cat. No.: B1679181
CAS No.: 20488-27-1
M. Wt: 214.26 g/mol
InChI Key: GIAZPLMMQOERPN-YUMQZZPRSA-N
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Preparation Methods

Val-pro can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the coupling of L-valine and L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions. Industrial production methods may involve enzymatic hydrolysis of protein sources to obtain the desired dipeptide .

Chemical Reactions Analysis

Val-pro undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Val-pro has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of val-pro involves its interaction with specific molecular targets and pathways. This compound inhibits the activity of angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure. By inhibiting ACE, this compound helps to lower blood pressure and reduce the risk of hypertension . Additionally, this compound has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

Comparison with Similar Compounds

Val-pro is similar to other bioactive peptides such as Ile-Pro-Pro (IPP) and Leu-Pro-Pro (LPP). These peptides also exhibit antihypertensive and anti-inflammatory properties . this compound is unique in its specific amino acid sequence and its distinct mechanism of action. While IPP and LPP also inhibit ACE, this compound has been shown to have additional effects on metabolic pathways and inflammation .

Similar compounds include:

This compound’s unique combination of biological activities makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAZPLMMQOERPN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20488-27-1
Record name L-Valyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20488-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020488271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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